molecular formula C14H22N2O2 B1391728 tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate CAS No. 1235439-01-6

tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate

Cat. No.: B1391728
CAS No.: 1235439-01-6
M. Wt: 250.34 g/mol
InChI Key: SHZVYJQKJBYZHR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N2O2. It is a piperidine derivative that features a tert-butyl ester group and a pyrrole ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with pyrrole in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The pyrrole ring and piperidine moiety allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is unique due to its combination of a pyrrole ring and a piperidine moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound in both synthetic chemistry and medicinal applications .

Biological Activity

Tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H22N2O2C_{14}H_{22}N_{2}O_{2} and a molecular weight of approximately 250.34 g/mol. The compound consists of a piperidine ring substituted at the 4-position with a pyrrole moiety and a tert-butyl ester group, which enhances its lipophilicity and potential interaction with biological targets.

While the exact mechanism of action is not fully elucidated, it is believed that this compound interacts with neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions. The pyrrole and piperidine components allow for hydrogen bonding and hydrophobic interactions, which may modulate receptor activity .

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology:

1. Neuropharmacological Effects

  • Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity in animal models, suggesting that this compound may have anticonvulsant properties .
  • Potential Antidepressant Effects : The structural similarity to known antidepressants hints at its potential efficacy in treating mood disorders through modulation of serotonin or norepinephrine pathways.

2. Cytotoxicity Studies

  • Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) and other tumor cell lines .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticonvulsantPotential to reduce seizure activity
AntidepressantModulation of neurotransmitter systems
CytotoxicityEffective against HepG2 and other tumor cells

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of structurally similar compounds, it was found that certain analogs demonstrated significant cytotoxicity against A-431 (human epidermoid carcinoma) with IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests that this compound could be a candidate for further development as an anticancer agent.

Future Directions

Given its promising biological activities, further investigations are warranted to explore:

  • In Vivo Efficacy : Animal studies to assess the therapeutic potential in CNS disorders.
  • Mechanistic Studies : Detailed analysis of receptor interactions and downstream signaling pathways.
  • Synthesis of Derivatives : Development of new analogs to enhance potency and selectivity.

Properties

IUPAC Name

tert-butyl 4-pyrrol-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZVYJQKJBYZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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